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Compound of Interest

Compound Name: Forrestiacids J

Cat. No.: B15139399

For the attention of researchers, scientists, and professionals in drug development, this
technical guide provides a comprehensive overview of the spectroscopic data and
experimental protocols for Forrestiacid J, a notable pentaterpenoid with significant biological

activity.

Forrestiacid J, along with its analogues like Forrestiacid A and B, represents a novel class of
[4+2] type pentaterpenoids. These complex molecules are derived from a rearranged lanostane
moiety and an abietane unit.[1][2] Their unique structural framework, featuring an unusual
bicyclo[2.2.2]octene ring system, has garnered significant interest in the scientific community.
[1][2] This guide will focus on the detailed spectroscopic data that is crucial for the identification
and characterization of this compound class, alongside the methodologies employed in its
study.

Mass Spectrometry (MS) Data

High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS) is a cornerstone
technique for determining the molecular formula of complex natural products. For forrestiacid
class compounds, HRESIMS data reveals a protonated molecular ion that is key to confirming
their elemental composition.

Table 1. HRESIMS Data for Forrestiacid A (as a representative of the Forrestiacid class)
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lon Calculated m/z Found m/z Molecular Formula

[M + H]* 769.5402 769.5392 CsoH7206

Data sourced from a
study on Forrestiacid
A, a closely related

analogue.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data

The structural elucidation of Forrestiacid J and its analogues relies heavily on a suite of one-
and two-dimensional NMR experiments. The following tables summarize the *H and 3C NMR
chemical shifts for Forrestiacid A, providing a reference for the characterization of this class of

compounds.

Table 2: 1H NMR Spectroscopic Data for Forrestiacid A (as a representative of the Forrestiacid

class)
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Position OH (ppm), Multiplicity (J in Hz)
Hs-18 0.78, s

Hs-19 1.11,s

Hs-21 0.74, d (6.5)

H2-22 1.55, m; 1.35; m
H-24 2.79, m

Hs-26 1.18,s

Hs-28 1.09, s

Hs-29 1.09, s

H2-30 4.72,brs; 4.46, br s
H-5' 1.69, br d (12.0)
Hs-15' 1.04, d (6.5)

Hs-16' 1.04, d (6.5)

Hs-19' 1.16,s

Hs-20' 0.62, s

Note: This table presents a selection of key
proton signals. For a complete list, refer to the

source literature. The data is for Forrestiacid A.

[1]

Table 3: 13C NMR Spectroscopic Data for Forrestiacid A (as a representative of the Forrestiacid
class)
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Position oC (ppm) Position oC (ppm)
1 35.8 26 28.4
2 28.1 27 184.2
3 216.7 28 20.6
4 49.8 29 20.6
5 51.9 30 106.9
6 21.6 1 39.2
7 26.5 2' 194
8 48.9 3 42.1
9 50.8 4' 33.6
10 37.2 5' 53.1
11 21.1 6' 21.9
12 31.2 7 30.1
13 44.7 8' 135.2
14 148.4 9 50.1
15 33.2 10 37.1
16 28.2 171 147.8
17 59.8 12 124.3
18 16.2 13’ 139.8
19 19.1 14' 35.1
20 36.5 15 33.8
21 184 16' 21.4
22 36.1 17 21.4
23 213.8 18 186.6
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24 62.2 19' 22.1

25 49.8 20 15.9

Note: The data is for
Forrestiacid A.[1]

Experimental Protocols

The isolation and structural elucidation of forrestiacids involve a multi-step process that
combines chromatographic techniques with advanced spectroscopic methods.

Isolation Protocol

The isolation of these novel pentaterpenoids was guided by molecular ion networking (MoIN)
from Pseudotsuga forrestii.[1]

o Extraction: The plant material (e.g., twigs and needles) is extracted with a suitable solvent,
such as methanol.

e HPLC-HRMS/MS Analysis: The crude extract is subjected to High-Performance Liquid
Chromatography coupled with High-Resolution Mass Spectrometry and tandem Mass
Spectrometry (HPLC-HRMS/MS) in positive ion mode. This analysis helps in identifying
unique signals corresponding to the target compounds.[1]

o Targeted Purification: Guided by the MS/MS-based molecular ion networking, targeted
purification of the metabolites is performed. This typically involves multiple chromatographic
steps, such as silica gel column chromatography and preparative HPLC, to afford the pure
compounds.[1]

Spectroscopic Analysis

The structural characterization of the isolated compounds is achieved through a combination of
spectroscopic techniques:

¢ NMR Spectroscopy: 1D (*H and 13C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR
spectra are recorded to determine the planar structure and relative configuration of the
molecule.[1]
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e Mass Spectrometry: HRESIMS is used to determine the molecular formula.[1]

o Computational Methods: In complex cases, GIAO (Gauge-Including Atomic Orbital) NMR
calculations and DP4+ probability analyses are employed to confirm the structural

assignment.[1][3]

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation and characterization of

Forrestiacid J and its analogues.

Click to download full resolution via product page

Figure 1. Experimental workflow for the isolation and structural elucidation of Forrestiacid J.

Biological Significance

Forrestiacids have demonstrated potent inhibitory activities against ATP-citrate lyase (ACL), a
key enzyme in lipid metabolism.[1] This makes them promising candidates for the development
of therapeutic agents for metabolic disorders such as hyperlipidemia.[1] Further research into
the structure-activity relationships of this compound class is warranted to explore their full

therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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